molecular formula C11H8O2S B8580891 3-(1-benzothiophen-2-yl)prop-2-enoic acid CAS No. 25050-08-2

3-(1-benzothiophen-2-yl)prop-2-enoic acid

Cat. No.: B8580891
CAS No.: 25050-08-2
M. Wt: 204.25 g/mol
InChI Key: MWQZBZCEEOGCLE-UHFFFAOYSA-N
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Description

The compound identified as “3-(1-benzothiophen-2-yl)prop-2-enoic acid” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzothiophen-2-yl)prop-2-enoic acid involves specific reaction conditions and reagents. The preparation methods typically include a series of steps that ensure the purity and yield of the compound. The synthetic routes often involve the use of catalysts and controlled environments to facilitate the desired reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow processes and the use of large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzothiophen-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce an oxide, while reduction may yield a more hydrogenated form of the compound.

Scientific Research Applications

3-(1-benzothiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 3-(1-benzothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-benzothiophen-2-yl)prop-2-enoic acid include those with comparable structures and properties. These compounds may share similar chemical reactions and applications but differ in specific details such as reactivity and biological activity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and uses for this versatile compound.

Properties

CAS No.

25050-08-2

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)

InChI Key

MWQZBZCEEOGCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=CC(=O)O

Origin of Product

United States

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